L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)-
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Overview
Description
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- is a complex organic compound that features a combination of amino acid and sulfoxide functionalities. This compound is notable for its unique structure, which includes a pentachlorophenyl group attached to a sulfinyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- typically involves multiple steps, starting with the acetylation of L-Alanine. The acetylated alanine is then subjected to sulfoxidation reactions to introduce the sulfinyl group. The final step involves the introduction of the pentachlorophenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high yields and purity. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler amide compound.
Scientific Research Applications
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential effects on enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The pentachlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanine, N-acetyl-: A simpler analog without the sulfinyl and pentachlorophenyl groups.
L-Phenylalanine, N-acetyl-: Contains a phenyl group instead of the pentachlorophenyl group.
L-Alanine, N-acetyl-3-phenyl-: Similar structure but with a phenyl group instead of the pentachlorophenyl group.
Uniqueness
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where such properties are desired.
Properties
CAS No. |
81081-96-1 |
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Molecular Formula |
C11H8Cl5NO4S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2,3,4,5,6-pentachlorophenyl)sulfinylpropanoic acid |
InChI |
InChI=1S/C11H8Cl5NO4S/c1-3(18)17-4(11(19)20)2-22(21)10-8(15)6(13)5(12)7(14)9(10)16/h4H,2H2,1H3,(H,17,18)(H,19,20)/t4-,22?/m0/s1 |
InChI Key |
FYEXPRODTBPTNX-IUXJWJETSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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